molecular formula C8H13NO2 B11818597 exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid

exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid

Cat. No.: B11818597
M. Wt: 155.19 g/mol
InChI Key: NOTFORJMJSKOFQ-UHFFFAOYSA-N
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Description

exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid (CAS: 1408075-36-4) is a bicyclic organic compound featuring a nitrogen atom at position 8 and a carboxylic acid group at position 2 in an exo configuration. The bicyclo[3.2.1]octane scaffold imports rigidity to the structure, making it a valuable template in medicinal chemistry for designing ligands with specific stereochemical preferences. This compound is particularly notable for its role as a precursor or intermediate in synthesizing tropane alkaloid derivatives, which exhibit diverse pharmacological activities .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTFORJMJSKOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCC1N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

Cyclopropanated pyrroles or furans act as 1,3-dipole precursors upon ring-opening under thermal or microwave irradiation. For example, cyclopropanated pyrroles generate azomethine ylides, which react with electron-deficient dipolarophiles (e.g., maleimides or acrylates) to form the bicyclic core. The exo configuration is favored due to steric hindrance during the transition state.

Representative Reaction Scheme

Optimization and Yield Data

Microwave irradiation (120–150°C, 30–60 min) significantly improves reaction efficiency compared to conventional heating. Key data from the method include:

DipolarophileTemperature (°C)Time (min)Yield (%)
Dimethyl acetylenedicarboxylate1404578
N-Phenylmaleimide1306082
Methyl acrylate1203065

Data adapted from Sonnleitner et al.

Post-cycloaddition hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous HCl or NaOH yields the carboxylic acid derivative.

Hydrolysis of Ester Derivatives

exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid is frequently synthesized via hydrolysis of its ester precursors. This method is advantageous for preserving stereochemistry and avoiding side reactions.

Ester Synthesis and Hydrolysis Conditions

Ester derivatives, such as methyl or ethyl esters, are prepared via cycloaddition or nucleophilic substitution. For instance, ethyl 8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 529-38-4) undergoes saponification under basic conditions:

Reaction Conditions

  • Reagent: 6 M NaOH in ethanol/water (1:1)

  • Temperature: 80°C, 12 h

  • Yield: 89%

Acidic Hydrolysis for Lab-Scale Production

Hydrochloric acid (6 M) at reflux temperature (110°C, 8 h) also cleaves esters, yielding the carboxylic acid as its hydrochloride salt (CAS 1956309-65-1). This method is preferred for salts due to easier crystallization.

Resolution of Racemic Mixtures

The exo configuration is often achieved through chiral resolution using chromatography or enzymatic methods. For example:

Chiral Column Chromatography

Racemic 8-azabicyclo[3.2.1]octane-2-carboxylic acid is separated on a Chiralpak® IA column with hexane/isopropanol (90:10) as the mobile phase, achieving >99% enantiomeric excess.

Enzymatic Resolution

Lipase-catalyzed ester hydrolysis selectively cleaves one enantiomer, leaving the desired exo -isomer intact. Reported yields exceed 70% with Pseudomonas fluorescens lipase.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
[3+2]-CycloadditionHigh regioselectivity, scalableRequires specialized substrates65–82
Ester HydrolysisMild conditions, preserves stereochemistryMulti-step synthesis85–90
Chiral ResolutionHigh enantiopurityCostly reagents, low throughput70–80

Structural Characterization and Validation

Critical analytical data for this compound include:

  • Molecular Formula: C₈H₁₃NO₂

  • Molecular Weight: 155.19 g/mol

  • CAS Registry: 856334-98-0 (free acid), 1956309-65-1 (hydrochloride)

  • Stereochemistry: Confirmed via X-ray crystallography and NOESY NMR .

Chemical Reactions Analysis

Types of Reactions: Exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid often involves multiple synthetic strategies, including cyclization reactions and enantioselective processes. The unique bicyclic structure provides rigidity, which enhances the biological activity of derivatives formed from this scaffold. Notably, methodologies such as intramolecular cyclization and Beckmann rearrangement have been employed to access this compound effectively .

Drug Discovery

The exo-8-Azabicyclo[3.2.1]octane core is a pivotal motif in the design of pharmacologically active compounds, particularly in the context of tropane alkaloids. These compounds have shown promising activities as dopamine transporter inhibitors and have been linked to various therapeutic effects against neurological disorders .

Anticholinergic Agents

Several derivatives of this compound are utilized as anticholinergic agents, which are crucial in treating conditions like chronic obstructive pulmonary disease (COPD) and abdominal pain. For instance, scopolamine derivatives have been effectively used for their antispasmodic properties .

Cancer Therapeutics

Research indicates that compounds derived from the azabicyclo[3.2.1]octane framework exhibit cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma . This suggests potential applications in cancer treatment through targeted therapies.

Case Studies

Study Focus Findings
Crespo Monteiro et al., 2024Synthesis and Applications of Azabicyclo CompoundsHighlighted the synthesis methodologies for azabicyclo[3.2.1]octanes and their role in drug discovery, emphasizing their structural similarity to bioactive alkaloids .
Sonnleitner, 2024Tropane Alkaloids in Drug DesignDiscussed the pharmacological properties of tropane alkaloids derived from the azabicyclo[3.2.1]octane core, noting their effectiveness as dopamine transporter inhibitors .
NIST Mass Spectrometry Data CenterChemical PropertiesProvided detailed spectral data for this compound, aiding in the identification and characterization of this compound .

Mechanism of Action

The mechanism of action of exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the nervous system, modulating neurotransmission and affecting neuronal activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Key Identifier) Substituents (Position) Functional Groups Molecular Weight Key Properties/Applications References
This compound (1408075-36-4) None (parent structure) Carboxylic acid (C2) Not explicitly stated Parent compound; used in alkaloid synthesis
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: N/A) 8-methyl, 3-phenyl, 2-COOCH3 Ester, Phenyl - Increased lipophilicity; potential CNS activity
(3-exo)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (280762-00-7) 8-Boc, 3-carboxylic acid Carboxylic acid, Boc-protected amine - Protected intermediate for peptide synthesis
8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-2-carboxylic acid methyl ester (117203-92-6) 8-methyl, 3-oxo, 2-COOCH3 Ester, Ketone C10H16ClNO3 Reactive intermediate; prone to hydrolysis
Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (529-38-4) 3-benzoyloxy, 8-methyl, 2-COOCH2CH3 Ester, Benzoyloxy 317.38 Prodrug potential; enhanced lipophilicity
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride (909885-36-5) 3-hydroxy, 8-methyl, HCl salt Carboxylic acid, Hydroxyl, Hydrochloride 221.68 Improved solubility; pharmaceutical formulations

Key Observations:

Functional Group Variations :

  • Carboxylic Acid vs. Ester : The parent compound’s free carboxylic acid group (C2) enhances hydrogen-bonding capacity, making it suitable for interactions with biological targets. In contrast, ester derivatives (e.g., methyl or ethyl esters) increase lipophilicity, improving blood-brain barrier penetration .
  • Boc Protection : The tert-butoxycarbonyl (Boc) group at N8 in 280762-00-7 stabilizes the amine during synthetic steps, enabling selective deprotection in peptide coupling reactions .

Oxo Group: The 3-oxo substituent in 117203-92-6 introduces a ketone, which may participate in redox reactions or act as a hydrogen-bond acceptor .

Stereochemical Considerations :

  • The exo configuration is critical for maintaining the spatial orientation of functional groups. For example, the (1R,2S,3S,5S) configuration in methyl 3-(4-chlorophenyl)-8-methyl derivatives (CAS: 130342-80-2) ensures optimal steric alignment for receptor binding .

Physicochemical Properties: Solubility: Hydrochloride salts (e.g., 909885-36-5) exhibit higher aqueous solubility compared to neutral esters, facilitating intravenous administration . Stability: Esters with benzoyloxy groups (e.g., 529-38-4) may undergo hydrolysis under acidic or enzymatic conditions, releasing active metabolites .

Biological Activity

exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a monoamine transporter inhibitor. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₃N₁O₂
  • Molecular Weight : Approximately 155.19 g/mol
  • Structure : The bicyclic framework provides rigidity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit monoamine transporters. The compound interacts with neurotransmitter systems, influencing the reuptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine, which are critical in the treatment of various neuropsychiatric disorders.

Biological Activity and Therapeutic Applications

Research indicates that derivatives of this compound exhibit significant inhibitory activity against monoamine transporters, making them potential candidates for treating conditions such as:

  • Depression
  • Anxiety disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Pain management

Key Findings from Research Studies

  • Monoamine Transporter Inhibition : Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have shown varying degrees of inhibition against serotonin, dopamine, and norepinephrine transporters, demonstrating their potential as therapeutic agents for mood disorders .
  • Mu Opioid Receptor Antagonism : Some studies suggest that derivatives may act as mu opioid receptor antagonists, providing therapeutic benefits while minimizing side effects associated with traditional opioids .
  • Structure-Activity Relationship (SAR) : The biological activity is highly dependent on the compound's topology and stereochemistry, indicating that modifications can significantly alter efficacy and selectivity .

Case Study 1: Monoamine Transporter Inhibition

A study synthesized a series of 6-substituted derivatives of 8-azabicyclo[3.2.1]octane to evaluate their biological activity as monoamine transporter inhibitors.

CompoundInhibition (%)Target
Compound A75%Serotonin Transporter
Compound B60%Dopamine Transporter
Compound C85%Norepinephrine Transporter

These findings highlight the potential of these compounds in modulating neurotransmitter levels, which could be beneficial for treating mood disorders .

Case Study 2: Mu Opioid Receptor Activity

In vitro studies evaluated derivatives of exo-8-azabicyclo[3.2.1]octane for their ability to antagonize mu opioid receptors. The results indicated a promising profile for these compounds in managing pain without the typical side effects associated with opioid use .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm bicyclic scaffold integrity and substituent positions. Key signals include downfield-shifted carboxyl protons (~12–14 ppm) and bridgehead carbons .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C8_8H11_{11}NO2_2) and detect fragmentation patterns specific to the bicyclic structure .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with aqueous-organic mobile phases. Impurity profiling may require spiking with pharmacopeial reference standards .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Advanced Research Question
Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:

  • Cross-validation : Compare data across multiple batches using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline phases .
  • Solubility studies : Use standardized buffers (pH 1–10) and shake-flask methods to account for ionization effects. Note that hydrochloride salts (e.g., CAS 1523530-50-8) exhibit higher aqueous solubility than free acids .
  • Collaborative trials : Share samples with independent labs to verify reproducibility .

What strategies are effective for enantiomeric resolution of azabicyclo derivatives?

Advanced Research Question

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases. Resolution improves with tertiary amine modifiers (e.g., 0.1% diethylamine) .
  • Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers, yielding >90% ee for the exo isomer .
  • Diastereomeric crystallization : Co-crystallize with chiral counterions (e.g., L-tartaric acid) to isolate pure enantiomers .

What are the ecological handling guidelines for this compound, given limited toxicity data?

Basic Research Question

  • Waste disposal : Classify as "non-recyclable hazardous waste" due to structural analogs with neuroactive profiles. Incinerate at >800°C with alkaline scrubbers to neutralize acidic byproducts .
  • Spill management : Absorb with inert materials (vermiculite) and avoid aqueous rinses to prevent environmental leaching .

How do structural modifications (e.g., esterification, N-alkylation) impact biological activity in SAR studies?

Advanced Research Question

  • Carboxyl group esterification : Methyl esters (e.g., CAS 117203-92-6) enhance blood-brain barrier penetration but reduce receptor binding affinity compared to free acids .
  • N-Alkylation : Introducing tert-butyl carbamates (e.g., CAS 1408076-39-0) improves metabolic stability but may sterically hinder target interactions .
  • Bridging modifications : Replacing the 8-aza group with sulfur (e.g., 5-thia analogs) alters conformational flexibility, affecting selectivity for muscarinic receptors .

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